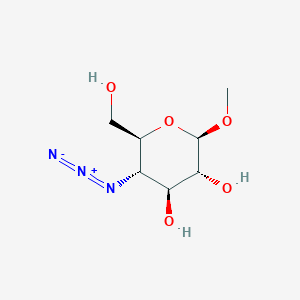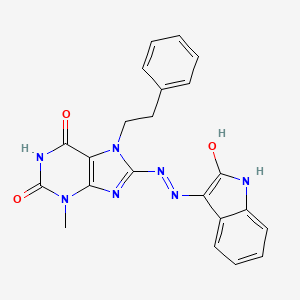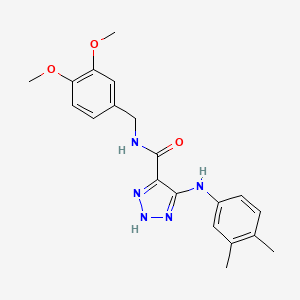
beta-D-Glucopyranoside, methyl 4-azido-4-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranoside, methyl 4-azido-4-deoxy-: is a compound with a unique glycosidic structure. It is known for its high selectivity and excellent reactivity when interacting with other molecules . This compound is often used in various fields such as chemistry, biology, and medicine due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes heating the precursor compound at 90°C for 15 hours or at 110°C for 2.5 hours, which results in a high yield of the target compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Glucopyranoside, methyl 4-azido-4-deoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions, replacing other functional groups in the molecule.
Cycloaddition Reactions: The azide group can react with alkynes in a cycloaddition reaction to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Cycloaddition Reactions:
Reduction Reactions: Commonly use reducing agents like hydrogen gas or triphenylphosphine.
Major Products Formed:
Substitution Reactions: Result in the formation of substituted glucopyranosides.
Cycloaddition Reactions: Yield triazole derivatives.
Reduction Reactions: Produce amine-substituted glucopyranosides.
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranoside, methyl 4-azido-4-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a probe for studying glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of beta-D-Glucopyranoside, methyl 4-azido-4-deoxy- involves its ability to accurately locate and bind to target molecules during chemical reactions. The unique sugar moiety in its molecular structure endows it with high selectivity and excellent reactivity . This enables the compound to effectively drive the progress of reactions by binding to specific molecular targets and pathways.
Comparación Con Compuestos Similares
4-Azido-4-deoxy-D-glucose: Shares the azide functional group but differs in the sugar moiety.
Methyl beta-D-glucopyranoside: Lacks the azide group, making it less reactive in certain chemical reactions.
Methyl alpha-D-glucopyranoside: Similar structure but with a different anomeric configuration.
Uniqueness: Beta-D-Glucopyranoside, methyl 4-azido-4-deoxy- stands out due to its azide group, which imparts unique reactivity and selectivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .
Propiedades
Número CAS |
42869-62-5 |
|---|---|
Fórmula molecular |
C7H13N3O5 |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6S)-5-azido-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(9-10-8)3(2-11)15-7/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Clave InChI |
ILJSIFPAYLYDDP-XUUWZHRGSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)N=[N+]=[N-])O)O |
SMILES canónico |
COC1C(C(C(C(O1)CO)N=[N+]=[N-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104330.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104342.png)
![5,7-Dimethyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104345.png)
![3-[2,3-Dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid](/img/structure/B14104351.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104356.png)
![4-hydroxy-5-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14104361.png)
![9-(3-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104376.png)
![Bn(-2)[Bn(-3)][Bn(-4)][Bn(-6)]L-Glc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b)-O-Bn](/img/structure/B14104382.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104384.png)

![3-(2-hydroxy-4-methylphenyl)-5-(2-methoxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14104390.png)

![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14104395.png)
![5-(2-hydroxy-5-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14104409.png)
